2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
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Overview
Description
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a complex organic compound that features a combination of pyrimidine, chromen, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and chromen intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 3,5-dichloroaniline with a suitable pyrimidine precursor under controlled conditions.
Preparation of Chromen Intermediate: The chromen intermediate is synthesized by reacting 4-methylcoumarin with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the pyrimidine and chromen intermediates through a sulfanyl linkage, followed by acetamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the chromen moiety may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide shares similarities with other pyrimidine and chromen derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Imidazole derivatives: Exhibiting broad biological activities including antibacterial and antifungal properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C22H15Cl2N3O3S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-12-6-21(29)30-19-10-16(2-3-17(12)19)26-20(28)11-31-22-25-5-4-18(27-22)13-7-14(23)9-15(24)8-13/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
UBUDUCQATQLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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